Intestinal Calcium Transport Activity vs. 2MD
In a direct head-to-head synthesis and biological evaluation study, 1α,25-dihydroxy-2-methylenevitamin D3 and its C-20 epimer (the target compound) were compared with 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD) for bone and intestinal activity [1]. The target compound and its 20-normal counterpart were found to be almost as active as 2MD on bone, but more active in intestine [1].
| Evidence Dimension | Intestinal calcium transport activity relative to bone calcium mobilization |
|---|---|
| Target Compound Data | Almost as active as 2MD on bone; more active than 2MD in intestine |
| Comparator Or Baseline | 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD): ≥30-fold more potent than calcitriol in bone mobilization, only slightly more potent (2-3 fold) in intestinal calcium transport |
| Quantified Difference | Target compound shows enhanced intestinal activity relative to 2MD (qualitative observation; exact fold-difference not reported in primary source) |
| Conditions | In vivo rodent models of calcium mobilization and intestinal calcium transport; comparative biological evaluation of synthesized analogs |
Why This Matters
Researchers requiring balanced bone-intestine activity rather than pronounced bone-selectivity should prioritize this compound over 2MD for studies of vitamin D analog tissue distribution and calcium homeostasis.
- [1] Sibilska IK, Szybinski M, Sicinski RR, Plum LA, DeLuca HF. Synthesis and Biological Activity of 2-Methylene Analogues of Calcitriol and Related Compounds. J Med Chem. 2015;58(24):9653-9662. View Source
